XMD-17-51

Description

Structure

2D Structure

3D Structure

Properties

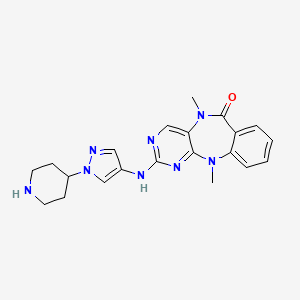

IUPAC Name |

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOFXMLMYKWELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of XMD-17-51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD-17-51 is a potent, small-molecule pyrimido-diazepinone compound that functions as a multi-kinase inhibitor. Initially identified as a highly selective inhibitor of NUAK Family Kinase 1 (NUAK1), subsequent research has revealed its significant inhibitory activity against Doublecortin-like kinase 1 (DCLK1), a key regulator of cancer stemness and epithelial-mesenchymal transition (EMT). This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary targets, downstream cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Dual Inhibition of DCLK1 and NUAK1

This compound exerts its biological effects primarily through the direct inhibition of the kinase activity of two key serine/threonine kinases: DCLK1 and NUAK1.

-

DCLK1 Inhibition: this compound potently inhibits DCLK1, a kinase that serves as a marker for cancer stem cells (CSCs) in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] DCLK1 is a critical regulator of pathways that drive tumor progression, metastasis, and therapy resistance. By inhibiting DCLK1, this compound effectively disrupts these oncogenic signaling cascades.

-

NUAK1 Inhibition: this compound is also a highly effective inhibitor of NUAK1, a member of the AMP-activated protein kinase (AMPK) family.[3] NUAK1 is involved in cellular processes such as cell adhesion, proliferation, and stress response.[4][5] Its inhibition can interfere with tumor cell survival and migration.

Kinase Selectivity and Potency

This compound demonstrates high potency against its primary targets in biochemical assays. Its broader selectivity profile includes other members of the AMPK family, highlighting its role as a multi-kinase inhibitor.[3]

| Target Kinase | Assay Type | IC50 Value | Reference |

| DCLK1 | Cell-Free Enzymatic Assay | 14.64 nM | [1] |

| NUAK1 | Biochemical Assay | ~1.5 nM | [3] |

Table 1: In Vitro Inhibitory Potency of this compound against Primary Kinase Targets.

Downstream Cellular Effects and Signaling Pathways

The inhibition of DCLK1 and NUAK1 by this compound leads to significant downstream effects on cancer cell biology, primarily impacting cell proliferation, epithelial-mesenchymal transition (EMT), and cancer stem cell (CSC) properties.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to reverse the EMT process, a key driver of cancer metastasis.[1] Treatment of NSCLC cells with this compound leads to:

-

Decreased expression of mesenchymal markers: Snail-1 and Zinc-finger-enhancer binding protein 1 (ZEB1).[1]

-

Increased expression of the epithelial marker: E-cadherin.[1]

This shift from a mesenchymal to an epithelial phenotype reduces the migratory and invasive potential of cancer cells.

Reduction of Cancer Stem Cell (CSC) Properties

By targeting DCLK1, a known CSC marker, this compound effectively diminishes the cancer stem cell population. This is evidenced by:

-

Decreased sphere formation efficiency: A functional measure of self-renewal capacity.[1]

-

Reduced expression of stemness markers: Including β-catenin, SOX2, NANOG, and OCT4.[1]

Inhibiting the CSC population is a critical strategy for preventing tumor recurrence and overcoming therapeutic resistance.

Inhibition of Cell Proliferation

This compound inhibits the proliferation of various NSCLC cell lines, including A549, NCI-H1299, and NCI-H1975.[3] Studies have shown that overexpression of DCLK1 can impair the anti-proliferative activity of this compound, confirming that DCLK1 is a key target for this effect.[1]

| Cell Line | Condition | IC50 (Proliferation) | Reference |

| A549 | Control | ~27.6 µM | [1] |

| A549 | DCLK1 Overexpression | ~53.2 µM | [1] |

Table 2: Anti-proliferative Activity of this compound in A549 NSCLC Cells.

Experimental Protocols

The characterization of this compound's mechanism of action has been achieved through a series of established in vitro assays.

Cell-Free Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Principle: Recombinant kinase (e.g., DCLK1) is incubated with a specific substrate and ATP (often radiolabeled [γ-³²P]ATP). The inhibitor (this compound) is added at various concentrations. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition and calculate the IC50 value.[6][7]

-

Typical Reaction Mixture:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP and MgCl2 in kinase buffer

-

Serial dilutions of this compound

-

-

Detection: Phosphorylated substrate is typically captured on a membrane or filter, and the signal (e.g., radioactivity) is measured.[8]

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., DCLK1, Snail, E-cadherin). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[9]

-

Protocol Summary:

-

Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked and incubated sequentially with primary and secondary antibodies.

-

Detection: The signal is visualized using an imaging system.[10]

-

Sphere Formation Assay

This assay assesses the self-renewal and clonogenic capacity of cancer stem cells.[11]

-

Principle: Single cells are cultured in serum-free, non-adherent conditions. Under these conditions, only CSCs can survive and proliferate to form floating spherical colonies (tumorspheres). Differentiated cells undergo anoikis (a form of programmed cell death).[12]

-

Protocol Summary:

-

Cell Seeding: A single-cell suspension is prepared and plated at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates.

-

Culture Conditions: Cells are grown in specialized stem cell medium (e.g., DMEM/F12 supplemented with B-27, EGF, and bFGF) containing various concentrations of this compound.[11]

-

Incubation: Plates are incubated for 7-10 days to allow for sphere formation.

-

Quantification: The number and size of the tumorspheres are counted and analyzed.[13]

-

Conclusion

This compound is a dual inhibitor of DCLK1 and NUAK1 that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of key oncogenic processes, including cell proliferation, epithelial-mesenchymal transition, and the maintenance of cancer stem cell properties. These characteristics highlight this compound as a promising candidate for further development in the treatment of lung cancer and other malignancies where DCLK1 and NUAK1 are dysregulated.[3]

References

- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Cell-free KinaseSeeker™ Assays - Luceome Biotechnologies [luceome.com]

- 8. In vitro kinase assay [protocols.io]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 12. In vitro Tumorsphere Formation Assays [en.bio-protocol.org]

- 13. Tumor Spheroid Formation Assay [sigmaaldrich.com]

XMD-17-51: A Potent Protein Kinase Modulator for Cancer Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of XMD-17-51, a pyrimido-diazepinone compound that has emerged as a significant protein kinase modulator in the field of cancer research. Initially identified as a potent inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), subsequent studies have revealed its activity against other key kinases implicated in tumorigenesis, notably Doublecortin-like kinase 1 (DCLK1). This document details the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for the evaluation of this compound, serving as a valuable resource for researchers exploring its therapeutic potential.

Core Compound Profile

This compound is a small molecule inhibitor that functions by competing with ATP for the kinase binding site, thereby modulating downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Its multi-targeted nature presents a compelling rationale for its investigation across various cancer types.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against several key protein kinases. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| NUAK1 | 1.5 | Cell-free enzymatic assay | [1][2][3] |

| DCLK1 | 14.64 | Cell-free enzymatic assay | [1][2][3] |

| NUAK1 (in cells) | ~100 | Cellular assay (MYPT1 phosphorylation) | |

| Other Kinases | See Note Below | Kinase Panel Screen |

Mechanism of Action and Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical signaling pathways through the inhibition of NUAK1 and DCLK1.

NUAK1 Inhibition and Downstream Effects

NUAK1, an AMPK-related kinase, is implicated in cancer cell survival, proliferation, and stress resistance. Inhibition of NUAK1 by this compound disrupts these processes. The NUAK1 signaling cascade involves the tumor suppressor LKB1, which activates NUAK1. Activated NUAK1 can then phosphorylate various downstream targets, influencing cellular processes like cell adhesion, migration, and metabolism.

DCLK1 Inhibition and Anti-Cancer Stem Cell Activity

DCLK1 is a marker for tumor stem cells in several cancers and plays a crucial role in promoting tumorigenesis, epithelial-mesenchymal transition (EMT), and cancer stemness. This compound's inhibition of DCLK1 leads to a reduction in these malignant phenotypes.

References

- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]

- 3. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of the pyrimido-diazepinone compound XMD-17-51.

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD-17-51 is a pyrimido-diazepinone compound that has emerged as a potent inhibitor of multiple protein kinases, with significant activity against NUAK family kinase 1 (NUAK1) and Doublecortin-like kinase 1 (DCLK1).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and a summary of its effects on critical signaling pathways are presented to support further research and development efforts in oncology, particularly for non-small cell lung cancer (NSCLC).

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyrimido-diazepinone class of compounds.[2] Its systematic IUPAC name is 5,11-Dihydro-5,11-dimethyl-2-[[1-(4-piperidinyl)-1H-pyrazol-4-yl]amino]-6H-pyrimido[4,5-b][1][3]benzodiazepin-6-one.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H24N8O | [1][4] |

| Molecular Weight | 404.47 g/mol | [1][4] |

| CAS Number | 1628614-50-5 | [1][4] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, Ethanol, and Water | [5] |

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against several kinases, with NUAK1 and DCLK1 being primary targets. Its anti-proliferative effects have been observed in various cancer cell lines.

In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| NUAK1 | 1.5 | Biochemical Assay | [2] |

| DCLK1 | 14.64 | Cell-free enzymatic assay | [2] |

Anti-proliferative Activity in NSCLC Cell Lines

| Cell Line | IC50 (µM) | Comments | Reference |

| A549 | 27.575 | - | [2] |

| A549 (DCLK1 Overexpression) | 53.197 | DCLK1 overexpression impairs anti-proliferative activity | [2] |

| NCI-H1299 | Not explicitly quantified, but inhibition observed | - | [2] |

| NCI-H1975 | Not explicitly quantified, but inhibition observed | - | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of DCLK1, a protein kinase implicated in tumorigenesis, cancer stem cell maintenance, and epithelial-mesenchymal transition (EMT).[2][6] Inhibition of DCLK1 by this compound leads to the downregulation of key downstream signaling pathways involved in cancer progression.

DCLK1-Mediated Signaling Pathway

The inhibition of DCLK1 by this compound has been shown to modulate the expression of several downstream effectors, leading to a reduction in cancer cell proliferation, stemness, and metastatic potential.[2]

Caption: DCLK1 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro DCLK1 Kinase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on DCLK1 kinase activity in a cell-free system.

Materials:

-

Purified active DCLK1 kinase

-

ULight-CREBtide peptide substrate

-

ATP

-

This compound

-

Assay buffer

Procedure:

-

Prepare a reaction mixture containing purified DCLK1 protein and ULight-CREBtide peptide substrate in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding a low concentration of ATP (e.g., 1 µM).[2]

-

Incubate the reaction at a controlled temperature for a specified period.

-

Stop the reaction and measure the phosphorylation of the ULight-CREBtide peptide substrate using a suitable detection method (e.g., fluorescence resonance energy transfer).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

NSCLC cell lines (A549, NCI-H1299, NCI-H1975)

-

Cell culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the NSCLC cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT Cell Proliferation Assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of this compound on protein expression and signaling pathways.

Materials:

-

A549 cells treated with this compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-DCLK1, anti-p-ERK, anti-Snail, anti-ZEB1, anti-E-cadherin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control A549 cells and quantify the protein concentration.

-

Separate the protein lysates (e.g., 40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[2]

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[2]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like GAPDH to normalize protein levels.[2]

Sphere Formation Assay

This assay assesses the ability of cancer stem cells to form three-dimensional spheroids, a characteristic of self-renewal and tumorigenicity.

Materials:

-

A549 cells

-

Stem cell medium

-

Ultra-low attachment plates

-

This compound

Procedure:

-

Suspend A549 cells in stem cell medium at a density of 1,000 cells/well in ultra-low attachment plates.[2]

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for approximately 7 days to allow for sphere formation.[2]

-

Count the number of spheres formed in each well under a microscope.

-

Calculate the sphere formation efficiency and compare the treated groups to the control.

Conclusion

This compound is a potent dual inhibitor of NUAK1 and DCLK1 with significant anti-cancer properties, particularly in NSCLC models. Its ability to inhibit DCLK1 and subsequently suppress pathways related to cell proliferation, epithelial-mesenchymal transition, and cancer stemness highlights its therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | AMPK | TargetMol [targetmol.com]

- 6. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

XMD-17-51: A Potent Inhibitor of Epithelial-Mesenchymal Transition in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and drug resistance. XMD-17-51, a pyrimido-diazepinone compound, has emerged as a significant inhibitor of this process. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a potent inhibitor of Doublecortin-like kinase 1 (DCLK1). By targeting DCLK1, this compound effectively reverses the EMT phenotype, downregulates key mesenchymal markers, and restores epithelial characteristics in cancer cells. This document summarizes the quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: Targeting the DCLK1 Signaling Pathway

This compound functions primarily as a multi-kinase inhibitor, with a particularly high affinity for DCLK1, a serine-threonine kinase that is overexpressed in numerous cancers and is a key regulator of EMT and cancer stem cells.[1][2] The inhibitory action of this compound on DCLK1 kinase activity disrupts downstream signaling pathways that promote the expression of mesenchymal transcription factors.[1]

Specifically, treatment with this compound leads to a significant reduction in the protein levels of Snail-1 and zinc-finger-enhancer binding protein 1 (ZEB1), two master regulators of EMT.[1][2] Concurrently, this compound treatment results in an increased expression of the epithelial marker E-cadherin.[1][2] This shift in protein expression signifies a reversal of the EMT process, leading to a less migratory and invasive cancer cell phenotype.

Beyond its effects on EMT, the inhibition of DCLK1 by this compound also impacts cancer stemness. The compound has been shown to decrease the expression of stemness markers such as β-catenin and the pluripotency factors SOX2, NANOG, and OCT4.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in several key experiments, primarily in non-small cell lung carcinoma (NSCLC) cell lines. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Experimental System | Reference |

| DCLK1 | 14.64 | Cell-free enzymatic assay | [1][2][3] |

Table 2: Anti-proliferative Activity of this compound in A549 NSCLC Cells

| Cell Line | Condition | IC₅₀ (µM) | Reference |

| A549 | Standard | 27.575 | [1] |

| A549 | DCLK1 Overexpression | 53.197 | [1] |

Table 3: Effect of this compound on EMT and Stemness Marker Expression in A549 Cells

| Marker | Effect of this compound Treatment | Marker Type | Reference |

| Snail-1 | Decreased Protein Levels | Mesenchymal | [1][2] |

| ZEB1 | Decreased Protein Levels | Mesenchymal | [1][2] |

| E-cadherin | Increased Protein Levels | Epithelial | [1][2] |

| β-catenin | Decreased Expression | Stemness | [1] |

| SOX2 | Decreased Expression | Stemness | [1] |

| NANOG | Decreased Expression | Stemness | [1] |

| OCT4 | Decreased Expression | Stemness | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established procedures for the A549 cell line.

Western Blotting for EMT Marker Analysis

This protocol is for the detection of changes in protein levels of Snail-1, ZEB1, and E-cadherin in A549 cells following treatment with this compound.

-

Cell Culture and Treatment: A549 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are collected by scraping and then centrifuged to pellet cell debris.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Snail-1, ZEB1, E-cadherin, and a loading control (e.g., GAPDH). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of A549 cells.

-

Cell Seeding: A549 cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a predetermined period (e.g., 72 hours).

-

MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Sphere Formation Assay

This assay evaluates the effect of this compound on the self-renewal capacity of cancer stem-like cells.

-

Cell Preparation: A single-cell suspension of A549 cells is prepared.

-

Seeding: Cells are seeded at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

-

Culture Conditions: The cells are cultured in a serum-free stem cell medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: this compound is added to the medium at various concentrations.

-

Sphere Formation and Analysis: The plates are incubated for 7-10 days to allow for sphere formation. The number of spheres with a diameter greater than a specified size (e.g., 50 µm) is counted under a microscope. The sphere formation efficiency is calculated as the number of spheres formed divided by the number of cells seeded, expressed as a percentage.[1]

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer therapeutic by effectively inhibiting the epithelial-mesenchymal transition through the targeting of DCLK1. The data presented in this guide highlights its potent in vitro activity in reversing the EMT phenotype and reducing cancer stemness in NSCLC cells. The detailed experimental protocols provide a foundation for further research into the efficacy and broader applications of this compound. Future investigations should focus on in vivo studies to validate these findings and explore the potential of this compound in combination with other anti-cancer agents. As of now, there is no publicly available information on clinical trials specifically for this compound. Further preclinical development will be necessary to ascertain its therapeutic index and potential for clinical translation.

References

The Impact of XMD-17-51 on Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD-17-51 is a potent and selective kinase inhibitor targeting Doublecortin-like kinase 1 (DCLK1), a protein implicated in the proliferation, survival, and migration of cancer cells, as well as in the maintenance of cancer stem cells. This technical guide provides an in-depth overview of the current understanding of this compound's effects on cancer cells, with a primary focus on non-small cell lung carcinoma (NSCLC), where it has been most extensively studied. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development of DCLK1-targeted therapies.

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology.[1][2][3] It is a microtubule-associated protein kinase that is overexpressed in various solid tumors, including colorectal, pancreatic, and non-small cell lung cancer.[1][2][3] DCLK1 is not only a marker for tumor and cancer stem cells (CSCs) but also a key regulator of signaling pathways that drive tumorigenesis, epithelial-mesenchymal transition (EMT), and resistance to therapy.[4][5][6]

This compound has been identified as a potent inhibitor of DCLK1 kinase activity.[1][2][3] This guide explores the multifaceted impact of this compound on cancer cell proliferation and survival, providing a foundation for its potential as a therapeutic agent.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified in both cell-free and cell-based assays, primarily in the context of non-small cell lung carcinoma (NSCLC).

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line(s) | IC50 Value | Reference(s) |

| Cell-Free Enzymatic | DCLK1 | N/A | 14.64 nM | [1][2][3] |

| MTT Proliferation | Cell Viability | A549 (NSCLC) | 3.551 µM | [1][2] |

| MTT Proliferation | Cell Viability | NCI-H1299 (NSCLC) | 1.693 µM | [1][2] |

| MTT Proliferation | Cell Viability | NCI-H1975 (NSCLC) | 1.845 µM | [1][2] |

Mechanism of Action: DCLK1 Inhibition and Downstream Effects

This compound exerts its anti-cancer effects by inhibiting DCLK1, which in turn modulates key signaling pathways involved in cancer progression.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of NSCLC cells in a dose-dependent manner.[1][2] This anti-proliferative effect is directly linked to the inhibition of DCLK1, as overexpression of DCLK1 in cancer cells has been demonstrated to impair the anti-proliferative activity of this compound.[1][2]

Reversal of Epithelial-Mesenchymal Transition (EMT)

EMT is a critical process for cancer cell invasion and metastasis. DCLK1 is a known regulator of EMT-related transcription factors.[4] Treatment with this compound in A549 NSCLC cells leads to a decrease in the expression of mesenchymal markers Snail-1 and ZEB1, and an increase in the epithelial marker E-cadherin, indicating a reversal of the EMT phenotype.[1][2]

Targeting Cancer Stem Cells (CSCs)

DCLK1 is a marker for CSCs, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. This compound has demonstrated anti-stemness properties by significantly decreasing sphere formation efficiency in A549 cells.[1][2] Furthermore, it reduces the expression of key stemness markers, including β-catenin, and pluripotency factors such as SOX2, NANOG, and OCT4.[1][2]

Impact on Cell Survival and Apoptosis

While the direct induction of apoptosis by this compound has not been extensively quantified in published studies, its profound inhibitory effects on cell proliferation and cancer stemness strongly suggest an impact on cell survival pathways. The inhibition of the pro-survival signaling mediated by DCLK1 is expected to lead to apoptotic cell death. Further investigation using assays such as Annexin V staining and caspase activity measurements is warranted to fully elucidate the pro-apoptotic effects of this compound.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are a consequence of its ability to disrupt DCLK1-mediated signaling. The following diagrams illustrate the key pathways affected.

Caption: this compound inhibits DCLK1, leading to reduced proliferation, EMT, and stemness.

Caption: Experimental workflow for evaluating the effects of this compound on cancer cells.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for the key experiments cited in the study of this compound.

MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DCLK1, Snail-1, ZEB1, E-cadherin, β-catenin, SOX2, NANOG, OCT4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

-

Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Substrate Cleavage: Add the caspase-glo 3/7 reagent directly to the wells containing cells. This lyses the cells and allows the active caspases to cleave the substrate.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the signal to the number of cells or protein concentration and compare the activity in treated versus control cells.

Broader Implications and Future Directions

While the current data on this compound is predominantly focused on NSCLC, the role of its target, DCLK1, in other malignancies such as colorectal, pancreatic, and breast cancer is well-documented.[7][8][9][10][11][12] DCLK1 inhibition has been shown to sensitize colorectal cancer cells to radiation and chemotherapy, and to play a role in pancreatic and breast cancer progression.[5][8][9][10][11][12][13][14][15][16]

Therefore, it is highly probable that this compound could have therapeutic potential in a broader range of cancers. Future research should focus on:

-

Expanding the scope of investigation: Evaluating the efficacy of this compound in a panel of cell lines from different cancer types.

-

Quantifying apoptosis: Performing detailed apoptosis assays to confirm and quantify the induction of programmed cell death by this compound.

-

In vivo studies: Assessing the anti-tumor activity and safety of this compound in preclinical animal models of various cancers.

-

Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents.

Conclusion

This compound is a promising DCLK1 inhibitor with demonstrated efficacy in preclinical models of non-small cell lung cancer. Its ability to inhibit proliferation, reverse EMT, and target cancer stem cells highlights its potential as a novel anti-cancer agent. The detailed protocols and pathway analyses provided in this guide are intended to support and accelerate further research into the therapeutic applications of this compound and other DCLK1 inhibitors across a spectrum of human cancers.

References

- 1. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]

- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 5. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DCLK1 overcomes 5-fluorouracil resistance in colorectal cancer through inhibiting CCAR1/β-catenin pathway-mediated cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dclk1 Inhibition Cancels 5-FU-induced Cell-cycle Arrest and Decreases Cell Survival in Colorectal Cancer | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. DCLK1 promotes malignant progression of breast cancer by regulating Wnt/β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DCLK1 Plays a Metastatic-Promoting Role in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of DCLK1 down-regulates PD-L1 expression through Hippo pathway in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dclk1 defines quiescent pancreatic progenitors that promote injury-induced regeneration and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step guide for performing a sphere formation assay with XMD-17-51.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sphere formation assay is a widely utilized in vitro method to identify and enrich for cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1][2][3] This assay is based on the principle that CSCs, unlike differentiated cancer cells, can survive and proliferate in anchorage-independent conditions, forming three-dimensional spherical colonies known as tumorspheres.[4][5][6] The efficiency of tumorsphere formation can serve as a quantifiable measure of the self-renewal capacity of CSCs.[7]

XMD-17-51 is a small molecule inhibitor of Doublecortin-like kinase 1 (DCLK1), a protein kinase that has been identified as a marker for cancer stem cells in various cancer types.[8][9] Research has shown that this compound can inhibit the proliferation and stemness of cancer cells, making it a compound of interest for targeting CSCs.[8][10] Specifically, treatment with this compound has been demonstrated to significantly decrease sphere formation efficiency in non-small cell lung carcinoma (NSCLC) cells.[8] This protocol provides a detailed, step-by-step guide for performing a sphere formation assay to evaluate the efficacy of this compound on cancer stem cell populations.

Experimental Protocols

Materials

-

Cancer cell line of interest (e.g., A549, a non-small cell lung carcinoma cell line)

-

This compound (MedchemExpress or other supplier)[11]

-

Dimethyl sulfoxide (DMSO, for dissolving this compound)

-

Complete cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Sphere Formation Medium:

-

Ultra-low attachment plates (e.g., 6-well or 96-well)[12]

-

Hemocytometer or automated cell counter

-

Inverted microscope

-

Humidified incubator (37°C, 5% CO2)

-

Sterile conical tubes and pipettes

Methods

1. Cell Culture and Preparation

-

Culture the chosen cancer cell line in complete medium in a standard tissue culture flask until approximately 80-90% confluent.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in sphere formation medium to achieve the desired final concentrations for the experiment. A vehicle control (DMSO only) must be included.

-

Wash the cells with PBS and detach them using Trypsin-EDTA solution.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sphere formation medium and perform a cell count to determine the cell concentration and viability.

-

Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

2. Sphere Formation Assay

-

Dilute the single-cell suspension in sphere formation medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 1,000 to 5,000 cells/mL.[6]

-

Add the appropriate volume of the diluted this compound or vehicle control to the cell suspension to achieve the final desired concentrations.

-

Plate the cell suspension into the wells of an ultra-low attachment plate.[12] For example, add 2 mL of the cell suspension per well in a 6-well plate.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 7-14 days.[13] Do not disturb the plate during this time to allow for sphere formation.

-

After the incubation period, count the number of spheres formed in each well using an inverted microscope. Spheres are typically defined as having a diameter greater than 50 µm.[4]

-

(Optional) The size of the spheres can also be measured using imaging software.

3. Data Analysis

-

Calculate the Sphere Formation Efficiency (SFE) for each condition using the following formula:

-

SFE (%) = (Number of spheres formed / Number of cells seeded) x 100[7]

-

-

Compare the SFE of the this compound treated groups to the vehicle control group to determine the effect of the compound on sphere formation.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Data Presentation

Quantitative data from the sphere formation assay should be summarized in a clear and structured table for easy comparison.

| Treatment Group | Concentration (µM) | Number of Cells Seeded per Well | Number of Spheres Formed (Mean ± SD) | Sphere Formation Efficiency (%) (Mean ± SD) | p-value (vs. Vehicle) |

| Vehicle (DMSO) | 0 | 1000 | N/A | ||

| This compound | 1 | 1000 | |||

| This compound | 5 | 1000 | |||

| This compound | 10 | 1000 |

Visualization of Pathways and Workflows

Signaling Pathway

Caption: this compound inhibits DCLK1, leading to reduced stemness and sphere formation.

Experimental Workflow

Caption: Workflow for the sphere formation assay with this compound.

References

- 1. Tumorsphere as an effective in vitro platform for screening anti-cancer stem cell drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Sphere formation assay [bio-protocol.org]

- 5. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Enrichment of Melanoma Stem-Like Cells via Sphere Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor Spheroid Formation Assay [sigmaaldrich.com]

- 8. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]

- 10. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 13. Early Prediction of Single-cell Derived Sphere Formation Rate Using Convolutional Neural Network Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analyzing Protein Expression Changes Induced by XMD-17-51 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction XMD-17-51 is a pyrimido-diazepinone compound that functions as a modulator of multiple protein kinases.[1] It is recognized as a potent inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5/MAPK7) and Doublecortin-Like Kinase 1 (DCLK1).[1][2][3] Research has demonstrated that this compound can suppress the proliferation of cancer cells, inhibit the epithelial-mesenchymal transition (EMT), and reduce cancer cell stemness, highlighting its therapeutic potential.[2][3][4] Western blot analysis is a critical immunodetection technique used to quantify changes in the expression levels of specific proteins within cells following treatment with compounds like this compound. This application note provides a summary of known protein expression changes, a detailed protocol for Western blot analysis, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation: Protein Expression Changes Post-XMD-17-51 Treatment

The following table summarizes the observed changes in protein expression in non-small cell lung carcinoma (NSCLC) A549 cells after treatment with this compound, as determined by Western blot analysis.

| Target Protein | Effect of this compound Treatment | Function | Reference |

| DCLK1 | Downregulation | Cancer Stem Cell Marker, Kinase | [3][4] |

| Snail1 | Downregulation | EMT Transcription Factor | [2][3] |

| ZEB1 | Downregulation | EMT Transcription Factor | [2] |

| E-cadherin | Upregulation | Cell Adhesion, EMT Marker | [2][3] |

| β-catenin | Downregulation | Stemness Marker, Cell Adhesion | [2][3] |

| SOX2 | Downregulation | Pluripotency Factor | [2][3] |

| NANOG | Downregulation | Pluripotency Factor | [2][3] |

| OCT4 | Downregulation | Pluripotency Factor | [2][3] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow for the Western blot protocol.

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.

Caption: A step-by-step workflow for Western blot analysis of protein expression.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes following this compound treatment.

Cell Culture and Treatment

-

Cell Seeding: Culture A549 cells (or other relevant cell lines) in an appropriate medium (e.g., RPMI-1640 with 10% FBS) in 6-well plates or 10 cm dishes until they reach 70-80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Protein Extraction (Cell Lysis)

-

Washing: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.

-

Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new clean, pre-chilled tube.

Protein Quantification

-

Assay: Determine the total protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[2]

-

Standardization: Based on the concentrations, normalize all samples with lysis buffer to ensure equal loading amounts for gel electrophoresis (typically 20-40 µg of protein per lane).[2]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the target protein's size).

-

Running the Gel: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.[2]

Protein Transfer (Blotting)

-

Membrane Activation: Activate a PVDF membrane by briefly immersing it in methanol, followed by rinsing in distilled water and then soaking in transfer buffer.

-

Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the PVDF membrane, more filter paper, and another sponge.

-

Transfer: Place the sandwich into a transfer apparatus and perform the transfer according to the manufacturer's protocol (wet or semi-dry transfer). This moves the proteins from the gel onto the membrane.[2][6]

Immunoblotting

-

Blocking: After transfer, wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1-2 hours at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[2][6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-ERK5, anti-DCLK1, anti-Snail1) diluted in blocking buffer.[7] This incubation is typically performed overnight at 4°C with gentle agitation.[2]

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. This is typically done for 1 hour at room temperature.[2]

-

Final Washes: Wash the membrane again three times with TBST for 10 minutes each to remove the unbound secondary antibody.

Detection and Data Analysis

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[2]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to correct for loading differences. Compare the normalized values of the treated samples to the vehicle control to determine the relative change in protein expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Assessing the IC50 Value of XMD-17-51 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of XMD-17-51, a potent inhibitor of Doublecortin-like kinase 1 (DCLK1), in various cancer cell lines. The protocols outlined below detail the necessary steps for cell culture, treatment, and data analysis to accurately assess the compound's potency and its effects on downstream signaling pathways.

Introduction to this compound and its Target: DCLK1

This compound is a small molecule inhibitor that has been identified as a potent antagonist of DCLK1, a protein kinase that is overexpressed in numerous cancers and is recognized as a marker for tumor stem cells. DCLK1 plays a crucial role in promoting tumorigenesis, epithelial-mesenchymal transition (EMT), and cancer stem cell self-renewal through various signaling pathways. By inhibiting DCLK1, this compound has shown potential in preclinical studies to suppress cancer cell proliferation, induce apoptosis, and inhibit metastasis.[1][2]

Data Presentation: IC50 Values of this compound

The inhibitory activity of this compound has been quantified across different cancer cell lines and in a cell-free enzymatic assay. The IC50 values, representing the concentration of the drug required to inhibit 50% of a biological process, are summarized in the table below.

| Cancer Type | Cell Line/Assay | IC50 Value |

| Non-Small Cell Lung Cancer | A549 | 3.551 µM |

| Non-Small Cell Lung Cancer | NCI-H1299 | 1.693 µM |

| Non-Small Cell Lung Cancer | NCI-H1975 | 1.845 µM |

| Cell-Free Enzymatic Assay | DCLK1 Kinase | 14.64 nM |

Table 1: Summary of reported IC50 values for this compound. [1][3]

Signaling Pathway Perturbation by this compound

This compound exerts its anti-cancer effects by inhibiting the kinase activity of DCLK1, which in turn modulates several downstream signaling pathways critical for cancer progression. The diagram below illustrates the DCLK1 signaling cascade and the key proteins affected by this compound treatment.

Caption: DCLK1 signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the key experiments required to determine the IC50 value of this compound and assess its impact on cancer cell lines.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 value of this compound in a cancer cell line is depicted below.

Caption: Workflow for determining the IC50 value of this compound.

Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50 of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis of EMT and Stemness Markers

This protocol details the procedure for analyzing the protein expression levels of DCLK1 downstream targets, such as EMT and cancer stemness markers, following treatment with this compound.

Materials:

-

Cancer cells treated with this compound at various concentrations

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DCLK1, anti-Snail-1, anti-ZEB1, anti-E-cadherin, anti-β-catenin, anti-SOX2, anti-NANOG, anti-OCT4, and anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression levels, normalizing to the loading control.[3]

-

References

- 1. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing XMD-17-51 in Combination with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMD-17-51 is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5) and has also been shown to inhibit Doublecortin-like kinase 1 (DCLK1). Both ERK5 and DCLK1 are implicated in cancer cell proliferation, survival, metastasis, and chemoresistance, making them attractive targets for oncology drug development. Preclinical evidence suggests that inhibiting these pathways can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents and other targeted therapies. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other anticancer agents. The protocols and data presented are primarily based on studies using XMD8-92, a closely related and widely studied ERK5 inhibitor, and are expected to be adaptable for this compound.

Mechanism of Action: Rationale for Combination Therapy

This compound's primary target, ERK5, is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Unlike the well-studied ERK1/2 pathway, the MEK5/ERK5 pathway is uniquely activated by specific growth factors and cellular stresses. In many cancers, the ERK5 pathway is constitutively active, promoting cell cycle progression, inhibiting apoptosis, and contributing to the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[1][2]

Inhibition of ERK5 by this compound can lead to:

-

Cell Cycle Arrest: By preventing the phosphorylation of downstream targets, ERK5 inhibition can halt the cell cycle, primarily at the G1-S transition.[3]

-

Induction of Apoptosis: ERK5 signaling promotes cell survival by upregulating anti-apoptotic proteins. Its inhibition can therefore lower the threshold for apoptosis induced by chemotherapy.[4][5]

-

Reversal of Chemoresistance: The ERK5 pathway has been linked to the expression of multidrug resistance proteins.[6]

This multifaceted mechanism provides a strong rationale for combining this compound with agents that induce DNA damage or mitotic stress, as ERK5 inhibition can prevent the cancer cells from repairing damage or escaping cell death.

Signaling Pathway and Experimental Workflow Diagrams

Caption: MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Caption: General workflow for evaluating this compound in combination therapy.

Quantitative Data Summary

The following tables summarize the synergistic effects observed in preclinical studies when combining an ERK5 inhibitor (XMD8-92) with various chemotherapy agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8]

Table 1: In Vitro Synergy of ERK5 Inhibition with Chemotherapy Agents

| Cancer Type | Cell Line | Combination Agent | ERK5 Inhibitor Conc. | Chemo Agent Conc. | Combination Index (CI) | Reference |

| Colon Cancer | HCT116 p53+/+ | 5-Fluorouracil | Varies | Varies | Synergistic (CI < 1) | [4][5] |

| Mesothelioma | HMESO | Doxorubicin | Varies | Varies | Synergistic (CI < 1) | [9] |

| Mesothelioma | H2373 | Doxorubicin | Not specified | Not specified | Greater decrease in cell growth | [10] |

| Mesothelioma | HMESO | Cisplatin | Varies | Varies | Synergistic (CI < 1) | [11] |

| Melanoma | A375, SK-Mel-5 | Vemurafenib | Varies | 1 µM | Synergistic | [12] |

| TNBC | MDA-MB-231 | BVD-523 (ERK1/2i) | Varies | Varies | Synergistic | [13][14] |

Table 2: In Vivo Efficacy of ERK5 Inhibition in Combination Therapy

| Cancer Model | Xenograft | Combination Agent | Dosing Regimen | Outcome | Reference |

| Colon Cancer | HCT116 subcutaneous | 5-Fluorouracil | XMD8-92 + 5-FU | Enhanced tumor growth reduction and apoptosis | [4][5] |

| Mesothelioma | HMESO intraperitoneal | Doxorubicin | shERK5 + Doxorubicin (0.5 mg/kg) | Significantly reduced tumor volume and weight | [11] |

| Melanoma | A375 subcutaneous | Vemurafenib | MEK5i/ERK5i + Vemurafenib | More effective reduction in tumor growth than single agents | [12][15] |

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the MTT Assay

This protocol is designed to assess the synergistic cytotoxic effects of this compound in combination with another chemotherapy agent using a 96-well plate format.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549, MDA-MB-231)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Chemotherapy agent of interest (stock solution in appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

-

DMSO

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]

-

-

Single-Agent IC50 Determination:

-

Separately determine the 50% inhibitory concentration (IC50) for this compound and the chemotherapy agent.

-

Prepare serial dilutions of each drug.

-

Treat cells with a range of concentrations for each drug and incubate for a specified period (e.g., 72 hours).

-

Perform the MTT assay (steps 4-6 below) to determine the IC50 values.

-

-

Combination Treatment (Constant Ratio Method):

-

Based on the individual IC50 values, prepare combination drug solutions at a constant ratio (e.g., the ratio of their IC50s).[18]

-

Create a serial dilution of this combination mixture.

-

Add the drug dilutions to the cells in triplicate. Include wells for untreated controls, and each drug alone at the corresponding concentrations in the combination.

-

Incubate for the same duration as the single-agent assay (e.g., 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[19]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17][19]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis (Combination Index):

-

Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

-

Use the Chou-Talalay method to calculate the Combination Index (CI).[7][8] Software such as CompuSyn can be used for this analysis.

-

A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[18]

-

Protocol 2: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Chemotherapy agent formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation:

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Chemotherapy agent alone

-

Group 4: this compound + Chemotherapy agent

-

-

-

Drug Administration:

-

Administer the drugs and vehicle according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. The dosing for the combination group should be the same as the single-agent groups.

-

For example, in a study with 5-FU, mice were treated with 5-FU (i.p.) and XMD8-92 (oral gavage) on a specified schedule.[5]

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Efficacy Assessment:

-

Continue to measure tumor volumes throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, time to progression, and overall survival.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement, immunohistochemistry for apoptosis markers).[4]

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each treatment group over time.

-

Compare the tumor growth between the combination group and the single-agent and vehicle groups using appropriate statistical tests (e.g., ANOVA).

-

Plot the mean body weight for each group to assess treatment-related toxicity.

-

Conclusion

The available preclinical data strongly support the rationale for combining the ERK5 inhibitor this compound with various chemotherapy and targeted agents. The synergistic interactions observed in multiple cancer types suggest that this combination approach could enhance therapeutic efficacy and potentially overcome chemoresistance. The provided protocols offer a framework for researchers to further investigate and validate these combinations in their specific models of interest. Careful experimental design and quantitative analysis of synergy are crucial for the successful preclinical development of this compound-based combination therapies.

References

- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 2. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting ERK5 Overcomes Breast Cancer Resistance to Anti-HER2 Therapy By Targeting the G1–S Cell-Cycle Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. MEK5/ERK5 signaling inhibition increases colon cancer cell sensitivity to 5-fluorouracil through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking of ERK1 and ERK2 sensitizes human mesothelioma cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]